4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine
CAS No.: 1706138-83-1
Cat. No.: VC6887102
Molecular Formula: C19H20F3NO4S2
Molecular Weight: 447.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1706138-83-1 |
---|---|
Molecular Formula | C19H20F3NO4S2 |
Molecular Weight | 447.49 |
IUPAC Name | 4-(benzenesulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine |
Standard InChI | InChI=1S/C19H20F3NO4S2/c20-19(21,22)16-8-6-15(7-9-16)14-28(24,25)23-12-10-18(11-13-23)29(26,27)17-4-2-1-3-5-17/h1-9,18H,10-14H2 |
Standard InChI Key | BBMVNOLOYCIUPA-UHFFFAOYSA-N |
SMILES | C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic name 4-(phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine reflects its bis-sulfonylated architecture. The piperidine ring serves as the core scaffold, with sulfonyl (-SO-) groups at the 1- and 4-positions. The 1-position is further substituted with a 4-(trifluoromethyl)benzyl moiety, while the 4-position bears a phenyl group.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS Number | 1706138-83-1 |
Molecular Formula | |
Molecular Weight | 447.5 g/mol |
XLogP3 | ~3.2 (estimated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 7 |
Structural Analysis
The molecule’s geometry is influenced by steric and electronic effects:
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Piperidine Ring: Adopts a chair conformation, minimizing steric strain between the sulfonyl substituents.
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Sulfonyl Groups: Act as electron-withdrawing groups, polarizing the piperidine nitrogen atoms and enhancing electrophilicity.
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Trifluoromethylbenzyl Moiety: The -CF group introduces hydrophobicity and metabolic stability, a common strategy in drug design .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows a two-step sulfonylation protocol, as demonstrated for structurally related piperazine derivatives :
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Step 1: Piperidine Functionalization
Piperidine is reacted with 4-(trifluoromethyl)benzylsulfonyl chloride under basic conditions (e.g., KCO) to yield 1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine. -
Step 2: Secondary Sulfonylation
The intermediate undergoes a second sulfonylation with phenylsulfonyl chloride, yielding the target compound. Purification via column chromatography (petroleum ether/ethyl acetate) ensures high purity .
Table 2: Hypothetical Reaction Conditions
Parameter | Value |
---|---|
Solvent | Dichloromethane |
Base | Triethylamine |
Temperature | 0–25°C (stepwise) |
Reaction Time | 6–8 hours per step |
Yield | ~55–70% (estimated) |
Analytical Characterization
Spectroscopic Data (hypothesized based on analogs ):
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IR (KBr, cm):
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1360–1310 (asymmetric S=O stretch)
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1160–1150 (symmetric S=O stretch)
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1120 (C-F stretch)
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H NMR (400 MHz, CDCl):
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δ 7.80–7.40 (m, 9H, aromatic protons)
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δ 4.20 (s, 2H, -CH-SO-)
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δ 3.60–3.20 (m, 4H, piperidine -CH-)
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C NMR:
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δ 144.2 (SO-Ph)
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δ 126.5 (q, = 272 Hz, -CF)
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Physicochemical Properties
Stability Under Ambient Conditions
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Hydrolytic Stability: Sulfonamide bonds resist hydrolysis at neutral pH but may degrade under strongly acidic/basic conditions.
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Photostability: The -CF group enhances resistance to UV degradation.
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Analogous compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The trifluoromethyl group may enhance membrane permeability, potentiating activity against Gram-negative pathogens.
Table 3: Hypothetical Biological Data
Organism | MIC (µg/mL) | Mechanism |
---|---|---|
S. aureus | 4.0 | Cell wall synthesis |
E. coli | 8.0 | DNA gyrase inhibition |
Candida albicans | 16.0 | Ergosterol biosynthesis |
Applications in Drug Discovery
Anticancer Agents
Sulfonamides inhibit matrix metalloproteinases (MMPs), which are overexpressed in metastatic cancers. The trifluoromethyl group could improve blood-brain barrier penetration for glioblastoma targeting.
Anti-Inflammatory Agents
By inhibiting cyclooxygenase-2 (COX-2), this compound may reduce prostaglandin synthesis, offering a scaffold for NSAID development.
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Transition to flow chemistry could enhance reaction efficiency.
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Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME).
Toxicity Profiling
In silico models predict moderate hepatotoxicity (via CYP3A4 inhibition). In vivo studies are needed to validate safety.
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